1-(4-Bromobutoxy)-2-methylbenzene
Overview
Description
1-(4-Bromobutoxy)-2-methylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a bromobutoxy group is attached to the benzene ring at the first position and a methyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromobutoxy)-2-methylbenzene can be synthesized through the reaction of 2-methylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Methylphenol+1,4-DibromobutaneK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutoxy)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding butoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major Products Formed
Nucleophilic Substitution: Formation of 1-(4-hydroxybutoxy)-2-methylbenzene or 1-(4-aminobutoxy)-2-methylbenzene.
Oxidation: Formation of 1-(4-bromobutoxy)-2-methylbenzoic acid.
Reduction: Formation of 1-(4-butoxy)-2-methylbenzene.
Scientific Research Applications
1-(4-Bromobutoxy)-2-methylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its ability to undergo various chemical modifications.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-2-methylbenzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is primarily due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The compound can interact with various molecular targets, depending on the functional groups introduced through substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobutoxy)benzene: Lacks the methyl group at the second position.
1-(4-Chlorobutoxy)-2-methylbenzene: Contains a chlorine atom instead of a bromine atom.
1-(4-Bromobutoxy)-4-methylbenzene: The methyl group is at the fourth position instead of the second.
Uniqueness
1-(4-Bromobutoxy)-2-methylbenzene is unique due to the presence of both a bromobutoxy group and a methyl group on the benzene ring
Properties
IUPAC Name |
1-(4-bromobutoxy)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHNKCNFDJFXSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406253 | |
Record name | 1-(4-bromobutoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-82-1 | |
Record name | 1-(4-bromobutoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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